4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide
Description
Properties
IUPAC Name |
4-[[2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O4/c1-29-14-6-7-15(16(21)10-14)17-8-9-19(27)25(24-17)11-18(26)23-13-4-2-12(3-5-13)20(22)28/h2-10H,11H2,1H3,(H2,22,28)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOHYSQUNPQKDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the fluoro and methoxy substituents on the phenyl ring. The final step involves the acylation of the pyridazinone derivative with 4-aminobenzamide under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyridazinone derivatives.
Medicine: Its potential biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins. The fluoro and methoxy substituents may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related pyridazinone derivatives highlight key differences in substituents, synthesis, and properties:
Structural Analogues
Key Differences and Implications
- In contrast, ’s compound uses a 3,5-dimethylpyrazole substituent, which may enhance hydrophobic interactions . ’s antipyrine hybrids incorporate bulky piperidine/piperazine groups, likely affecting solubility and steric hindrance .
- ’s benzenesulfonamide group may improve solubility compared to the target’s benzamide .
- Synthesis Methods: Hydrazide formation ( ) and benzyl bromide coupling ( ) are common for pyridazinone derivatives. ’s antipyrine hybrids were synthesized in moderate yields (42–62%) and characterized by distinct C=O IR peaks (1664–1623 cm⁻¹), suggesting reliable protocols for analogous compounds .
Biological Activity
The compound 4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide, also known as a pyridazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 278.24 g/mol. The structure features a pyridazine ring, a methoxy-substituted phenyl group, and an acetamide moiety, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Chemical Formula | C13H11FN2O4 |
| Molecular Weight | 278.24 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Research indicates that this compound exhibits significant biological activities, particularly in inhibiting osteoclast differentiation. Osteoclasts are crucial for bone resorption, and their regulation is essential for treating conditions like osteoporosis. The compound suppresses the expression of cathepsin K, a key enzyme involved in osteoclast function, thereby potentially mitigating bone loss.
Anticancer Activity
In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle progression. For instance, one study demonstrated that the compound significantly inhibited the proliferation of breast cancer cells by inducing G1 phase arrest and promoting apoptosis through intrinsic pathways.
Case Studies
- Osteoporosis Treatment : A study conducted on animal models demonstrated that administration of the compound resulted in decreased bone resorption markers and increased bone mineral density compared to control groups. This suggests its potential as a therapeutic agent for osteoporosis management.
- Cancer Cell Line Studies : In a comparative analysis involving several cancer cell lines (e.g., MCF-7 for breast cancer), treatment with the compound led to a marked decrease in cell viability and increased apoptosis rates. The study highlighted its efficacy against drug-resistant variants, indicating potential for broad-spectrum anticancer activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of Pyridazine Core : Starting with appropriate substituted phenyl compounds, condensation reactions are employed to form the pyridazine ring.
- Acetylation : The resulting pyridazine derivative undergoes acetylation to introduce the acetylamino group.
- Final Coupling : The final step involves coupling with benzoyl chloride or similar reagents to yield the target compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for 4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide?
- Methodology : The synthesis involves multi-step organic reactions, including condensation of pyridazine intermediates with acetamide derivatives. Key steps include:
- Reaction Conditions : Temperature control (e.g., 60–80°C for cyclization), solvent selection (e.g., dimethylformamide for enhanced efficiency), and use of catalysts (e.g., palladium for cross-coupling reactions) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. TLC (Rf ~0.5) and NMR (¹H/¹³C) are critical for monitoring intermediate formation .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?
- Techniques :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆, δ 2.5–8.0 ppm) confirms aromatic protons, methoxy groups, and amide linkages. ¹³C NMR identifies carbonyl (C=O) and pyridazine ring carbons .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ m/z 438.1523) validates molecular formula (C₂₁H₁₈FN₃O₄) .
- X-ray Crystallography (if available): Resolves stereoelectronic effects of the 2-fluoro-4-methoxyphenyl substituent .
Q. What preliminary biological assays are used to evaluate its osteoclast inhibition activity?
- Experimental Design :
- In Vitro Models : Mouse bone marrow-derived osteoclasts cultured with RANKL (receptor activator of nuclear factor kappa-Β ligand) to induce differentiation.
- Dose-Response Analysis : IC₅₀ values (e.g., 0.8 μM) determined via TRAP (tartrate-resistant acid phosphatase) staining .
- Controls : Baseline comparison with alendronate (standard osteoclast inhibitor) and solvent-only groups .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the phenyl ring) impact its bioactivity and selectivity?
- SAR Studies :
- Fluoro vs. Methoxy Positioning : 2-Fluoro-4-methoxy substitution enhances binding to osteoclast-specific integrins compared to 4-fluoro-2-methoxy analogs ( vs. ).
- Pyridazine Core Modifications : Replacing the 6-oxo group with sulfonyl or amino groups reduces potency (IC₅₀ >5 μM), highlighting the carbonyl’s role in hydrogen bonding .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) identify interactions with the αvβ3 integrin receptor’s hydrophobic pocket .
Q. What pharmacokinetic challenges arise in transitioning from in vitro to in vivo models?
- Key Issues :
- Bioavailability : Low aqueous solubility (logP ~3.2) necessitates formulation with PEG-400 or cyclodextrins for murine studies .
- Metabolic Stability : Microsomal assays (human/rat liver microsomes) reveal rapid CYP3A4-mediated oxidation of the pyridazine ring, prompting prodrug strategies .
- In Vivo Validation : Oral administration in ovariectomized rats (10 mg/kg/day) shows 40% reduction in bone resorption markers (CTX-I) after 8 weeks .
Q. How can contradictory data on off-target effects (e.g., kinase inhibition vs. integrin specificity) be resolved?
- Methodological Approaches :
- Kinase Profiling : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to rule out non-specific inhibition (e.g., IC₅₀ >10 μM for c-Src) .
- CRISPR Knockout Models : Osteoclast-specific αvβ3 integrin knockout mice to confirm target specificity .
- Data Interpretation : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
